Diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-(3,4-DIMETHYLPHENYL)-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes ethyl, dimethylphenyl, and fluorophenyl groups attached to a dihydropyridine core. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-(3,4-DIMETHYLPHENYL)-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. The key steps include:
Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with an appropriate aldehyde (such as 3,4-dimethylbenzaldehyde) in the presence of ammonia or an amine catalyst.
Cyclization: The resulting intermediate undergoes cyclization to form the dihydropyridine ring.
Substitution: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-(3,4-DIMETHYLPHENYL)-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogenated compounds and organometallic reagents are employed under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized dihydropyridine compounds.
Scientific Research Applications
3,5-DIETHYL 1-(3,4-DIMETHYLPHENYL)-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a calcium channel blocker, which could have therapeutic applications in cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-(3,4-DIMETHYLPHENYL)-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.
Amlodipine: A widely used antihypertensive agent in the dihydropyridine class.
Felodipine: Known for its long-acting effects in managing hypertension.
Uniqueness
3,5-DIETHYL 1-(3,4-DIMETHYLPHENYL)-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the fluorophenyl group, in particular, can influence its binding affinity and selectivity for calcium channels, potentially leading to improved therapeutic outcomes.
Properties
Molecular Formula |
C25H26FNO4 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
diethyl 1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26FNO4/c1-5-30-24(28)21-14-27(20-11-10-16(3)17(4)12-20)15-22(25(29)31-6-2)23(21)18-8-7-9-19(26)13-18/h7-15,23H,5-6H2,1-4H3 |
InChI Key |
DSGVJVDJPGGRLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OCC)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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